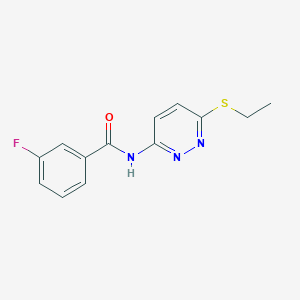

N-(6-(ethylthio)pyridazin-3-yl)-3-fluorobenzamide

Description

Properties

IUPAC Name |

N-(6-ethylsulfanylpyridazin-3-yl)-3-fluorobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FN3OS/c1-2-19-12-7-6-11(16-17-12)15-13(18)9-4-3-5-10(14)8-9/h3-8H,2H2,1H3,(H,15,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWTAGLLNRCBUBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(C=C1)NC(=O)C2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-(ethylthio)pyridazin-3-yl)-3-fluorobenzamide typically involves the following steps:

Formation of the Pyridazine Ring: The pyridazine ring is synthesized by reacting hydrazine with a suitable dicarbonyl compound under reflux conditions.

Introduction of the Ethylthio Group: The ethylthio group is introduced via a nucleophilic substitution reaction using an appropriate ethylthiol reagent.

Attachment of the Fluorobenzamide Moiety: The final step involves the coupling of the pyridazine derivative with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(6-(ethylthio)pyridazin-3-yl)-3-fluorobenzamide can undergo various chemical reactions, including:

Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Palladium on carbon (Pd/C), hydrogen gas.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted benzamide derivatives.

Scientific Research Applications

N-(6-(ethylthio)pyridazin-3-yl)-3-fluorobenzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Explored for its anti-inflammatory and analgesic properties.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(6-(ethylthio)pyridazin-3-yl)-3-fluorobenzamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it may inhibit the activity of enzymes involved in the inflammatory response, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(6-(ethylthio)pyridazin-3-yl)-3-fluorobenzamide with analogs based on substituent variations, heterocyclic cores, and functional groups. Key compounds are selected from patent literature, crystallographic studies, and synthetic reports.

Substituent Variations on Pyridazine/Benzamide Systems

Key Observations :

- Ethylthio vs.

- Trifluoromethyl vs. Fluorine : The trifluoromethyl group in benzothiazole derivatives () provides stronger electron-withdrawing effects than fluorine, possibly improving metabolic stability or target binding.

- Polymorphism Effects: N-(3-ethynylphenyl)-3-fluorobenzamide () demonstrates that minor structural changes (e.g., ethynyl vs. ethylthio) can lead to polymorphs with divergent mechanical properties, highlighting the importance of crystallization conditions.

Heterocyclic Core Modifications

Research Findings and Data Tables

Comparative Physicochemical Properties

Structural and Mechanical Comparisons

Biological Activity

N-(6-(ethylthio)pyridazin-3-yl)-3-fluorobenzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article will explore its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound belongs to the class of pyridazine derivatives. Its structure features a pyridazine ring substituted with an ethylthio group and a fluorobenzamide moiety, which are crucial for its biological activity. The presence of these functional groups enhances its interaction with various biological targets.

| Compound | Structure Features | Unique Aspects |

|---|---|---|

| This compound | Pyridazine ring with ethylthio and fluorobenzamide | Potential anticancer and antimicrobial properties |

| N-(6-(methylthio)pyridazin-3-yl)-2-fluorobenzamide | Similar core, methylthio group instead of ethylthio | Different biological profile |

| Zardaverine | Pyridazine derivative | Different substituent pattern affecting activity |

The mechanism of action for this compound primarily involves the inhibition of specific enzymes or receptors associated with various biological pathways. It is believed that this compound can modulate inflammatory responses by inhibiting enzymes involved in these processes, thereby exerting anti-inflammatory effects.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast (MCF7) and lung (A549) cancer cells. The compound's IC50 values suggest potent activity against these cell lines, indicating its potential as a lead compound for further development in cancer therapy .

Antimicrobial Properties

In addition to its anticancer effects, this compound has demonstrated promising antimicrobial activity. It has been evaluated against several bacterial strains, showing effectiveness that warrants further investigation into its potential as an antibiotic agent. The unique structural features of this compound may contribute to its ability to disrupt bacterial cell function.

Case Studies and Research Findings

- Anticancer Efficacy : In a study examining the cytotoxic effects of various pyridazine derivatives, this compound was found to inhibit cell growth effectively in MCF7 cells with an IC50 value significantly lower than many existing treatments .

- Antimicrobial Activity : A comparative study on the antimicrobial effects of several benzamide derivatives highlighted this compound as one of the most effective compounds against Gram-positive bacteria, suggesting its potential application in treating bacterial infections.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for synthesizing N-(6-(ethylthio)pyridazin-3-yl)-3-fluorobenzamide with high purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling reactions. Key steps include:

- Thioether formation : Ethylthio group introduction via reaction of pyridazine derivatives with ethanethiol under basic conditions (e.g., NaH or K₂CO₃) .

- Amide coupling : Use of coupling reagents like EDCI/HOBt or DCC to attach 3-fluorobenzoic acid to the pyridazine core .

- Optimization : Control temperature (60–80°C), inert atmosphere (N₂/Ar), and solvents (DMSO or THF) to minimize side reactions .

- Validation : Purity is confirmed via HPLC (>95%) and elemental analysis .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., fluorobenzamide protons at δ 7.4–8.2 ppm, ethylthio protons at δ 1.3–1.5 ppm) .

- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ calculated for C₁₃H₁₁FN₃OS: 292.0658) .

- IR spectroscopy : Detects amide C=O stretches (~1650 cm⁻¹) and S-C vibrations (~650 cm⁻¹) .

- HPLC : Monitors reaction progress and purity using C18 columns with acetonitrile/water gradients .

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Methodological Answer :

- pH stability : Conduct accelerated degradation studies (e.g., 1M HCl, NaOH, and neutral buffers at 37°C for 24–72 hours). Monitor via HPLC to assess hydrolysis of the amide bond in acidic/basic conditions .

- Thermal stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures (>200°C typical for similar benzamides) .

- Light sensitivity : Store in amber vials and test under UV/visible light exposure to assess photodegradation .

Q. What preliminary assays are used to evaluate its biological activity?

- Methodological Answer :

- Antimicrobial screening : Broth microdilution assays against Gram-positive/negative bacteria (MIC values) .

- Anticancer activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, using ATP/NADH depletion as readouts .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assays?

- Methodological Answer :

- Orthogonal validation : Combine cell-based assays (e.g., apoptosis via flow cytometry) with target-specific assays (e.g., Western blotting for caspase-3 activation) .

- Solubility adjustments : Use co-solvents (e.g., DMSO/PEG) to ensure consistent compound dissolution across assays .

- Dose-response refinement : Test a wider concentration range (e.g., 0.1–100 µM) to identify off-target effects .

Q. What computational strategies model its interactions with biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger to predict binding modes with kinases (e.g., EGFR) or DNA topoisomerases .

- MD simulations : GROMACS/AMBER for 100-ns simulations to assess stability of ligand-target complexes .

- QSAR modeling : Correlate substituent effects (e.g., ethylthio vs. methylthio) with activity using MOE or RDKit .

Q. What strategies improve its pharmacokinetic properties (e.g., solubility, metabolic stability)?

- Methodological Answer :

- Prodrug design : Introduce ester or phosphate groups to enhance aqueous solubility .

- Metabolic profiling : Use liver microsomes (human/rat) and LC-MS to identify oxidation hotspots (e.g., ethylthio to sulfoxide) .

- Lipophilicity optimization : Replace the 3-fluoro group with trifluoromethyl to balance logP (target: 2–3) .

Q. How are crystallographic data used to validate its three-dimensional structure?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.